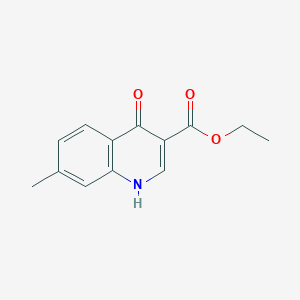
3-(tert-butoxy)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(tert-butoxy)-2,2-dimethylpropan-1-ol” is a chemical compound that has been used in the synthesis of well-defined peptoid-based polyacids . It is derived from N-(3-tert-butoxy-3-oxopropyl) glycine .
Synthesis Analysis
The compound has been successfully synthesized and polymerized using primary amine initiators . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .Chemical Reactions Analysis
The compound has been involved in controlled ring-opening polymerization . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy)-3-oxopropyl) glycine can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,2-dimethylpropan-1-ol", "tert-butyl alcohol", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: React 2,2-dimethylpropan-1-ol with sodium hydride to form the corresponding alkoxide intermediate.", "Step 2: React the alkoxide intermediate with tert-butyl alcohol to form the desired tert-butoxy derivative.", "Step 3: React the tert-butoxy derivative with methyl iodide to introduce the methyl group and form the final product, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol." ] } | |
Numéro CAS |
17393-41-8 |
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



